![molecular formula C17H16F3NO2 B5587780 2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587780.png)
2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
The compound "2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide" belongs to a class of organic compounds known for their diverse chemical behaviors and potential applications in various fields such as pharmaceuticals and materials science. These compounds typically feature complex structures with multiple functional groups, leading to unique chemical and physical properties.
Synthesis Analysis
The synthesis of complex acetamide derivatives often involves multi-step reactions, including acylation, alkylation, and amide bond formation. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018). This method showcases the typical approach to synthesizing such compounds, involving careful selection of reagents and conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of similar acetamide compounds is often elucidated using spectroscopic techniques and crystallography. For instance, the crystal structure of a related compound was determined to exhibit intermolecular hydrogen bonds of the type N–H⋅⋅⋅O, indicating strong interactions that can influence the compound's properties (Sharma et al., 2018). Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds.
Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been achieved with good yields. These compounds, including variations like 2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, are studied for their molecular structure and properties, including crystal systems and hydrogen bonding patterns, which are crucial for their biological activities and applications in drug development (Sharma et al., 2018).
Potential Pesticide Applications
The study of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide and related compounds has revealed their potential as pesticides. Characterization through X-ray powder diffraction provides valuable data for the development of these compounds as pesticides, showcasing the relevance of structural analysis in the development of agricultural chemicals (Olszewska et al., 2011).
Radiosynthesis for Research
Radiosynthesis techniques have been applied to compounds like 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, demonstrating the utility of these methods in studying the metabolism and mode of action of herbicides and safeners. This approach is critical for understanding the environmental and biological behaviors of such compounds, highlighting the broader applicability of chemical synthesis in scientific research (Latli & Casida, 1995).
Analgesic Properties
Research into compounds like N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide has contributed to the understanding of analgesic properties in related chemical structures. The study of their crystal structure and hydrogen bonding patterns provides insight into how these compounds can be developed for pain relief applications, offering a pathway for the development of new analgesics (Park et al., 1995).
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11-6-5-9-15(12(11)2)23-10-16(22)21-14-8-4-3-7-13(14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROADKOUTAKTMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
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